![molecular formula C₁₈H₁₈N₂O₂S B1140720 2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide CAS No. 894351-84-9](/img/structure/B1140720.png)
2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide
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Overview
Description
“2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide” is a compound that falls under the category of indole derivatives . Indole derivatives are known for their diverse pharmacological activities and are a major focus in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives has been explored extensively, with various classical and advanced methods reported . One-pot synthesis is often considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They can be used in the treatment of diseases where inflammation is a major symptom .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties. They can interfere with the growth of cancer cells and are being studied for their potential use in cancer therapy .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity. They can inhibit the replication of the HIV virus, making them potential candidates for HIV treatment .
Antioxidant Activity
Indole derivatives can act as antioxidants. They can neutralize harmful free radicals in the body, which can help prevent various diseases .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections .
Antitubercular Activity
Some indole derivatives have shown antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties. They can potentially be used in the management of diabetes .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific changes induced by this compound would depend on the nature of its targets and the context of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that the compound induces a range of molecular and cellular changes.
properties
IUPAC Name |
2-(1-benzylindol-5-yl)-N-methylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXKKYAWNNJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697586 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide | |
CAS RN |
894351-84-9 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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